3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

Medicinal Chemistry ADME Optimization Chemical Synthesis

Researchers developing PROTACs require building blocks with orthogonal reactive handles and validated biological annotations. 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid provides a biphenyl scaffold with para-formyl and meta-carboxylic acid groups, enabling sequential conjugation without protecting-group manipulations. • Orthogonal formyl (reductive amination/hydrazone) and carboxylic acid (amide coupling) handles for efficient heterobifunctional degrader synthesis. • Calculated LogP ~3.88 and tPSA 54.37 Ų ensure favorable cell permeability within drug-like chemical space. • Validated HDAC-negative control (IC50 > 50 µM) - ideal for assay-window definition in screening cascades. Available in research quantities (1 g-5 g) with documented purity and ambient shipping.

Molecular Formula C15H9F3O3
Molecular Weight 294.229
CAS No. 1261960-97-7
Cat. No. B595920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid
CAS1261960-97-7
Molecular FormulaC15H9F3O3
Molecular Weight294.229
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21)
InChIKeyYDKKMWLRNXCCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid: Technical Baseline


3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid (CAS: 1261960-97-7) is a polyfunctional aromatic building block with the molecular formula C15H9F3O3 and a molecular weight of 294.23 g/mol . The compound incorporates a para-substituted formylphenyl moiety coupled to a meta-substituted trifluoromethylbenzoic acid core, yielding a 1,1′-biphenyl scaffold with an aldehydic handle at the 4′-position and a carboxylic acid at the 3-position . The InChI Key is YDKKMWLRNXCCMN-UHFFFAOYSA-N, and the compound is typically supplied as a white to off-white solid with purities ranging from 95% to 98% depending on vendor specifications . The molecule is categorized under HS code 2918300090 for customs purposes and is intended exclusively for research and industrial applications, not for human or veterinary therapeutic use [1].

1 Orthogonal aldehyde and carboxylic acid handles enable sequential derivatization without protecting-group manipulation
2 Biphenyl spacer increases rotational freedom; suited for PROTAC linker and bifunctional molecule design
3 Trifluoromethyl group modulates electronic properties; supports regioselective late-stage functionalization

3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid: Substitution Risks


Substituting 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid with superficially similar trifluoromethylbenzoic acid derivatives introduces substantial risk to synthetic reproducibility and downstream molecular performance. While many compounds share the trifluoromethylbenzoic acid core, the presence of the 4-formylphenyl substituent imparts a unique combination of physicochemical parameters: a calculated LogP of approximately 3.88, a topological polar surface area (tPSA) of 54.37 Ų, and a biphenyl scaffold with para-aldehyde functionality [1]. Alternative compounds lacking the biphenyl extension—such as 3-formyl-5-(trifluoromethyl)benzoic acid—exhibit dramatically different LogP and tPSA values, altering solubility, membrane permeability, and metabolic stability profiles in any subsequent lead series . Even positional isomers, exemplified by 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid (CAS 1261901-47-6), possess distinct spatial orientation of the reactive formyl group, which directly impacts ligand-receptor interactions and intermolecular packing in materials applications . Generic substitution without empirical validation of these property differentials can derail structure-activity relationship (SAR) studies and compromise the integrity of patent claims.

LogP shift Non-biphenyl analogs (e.g., 3-formyl-5-(trifluoromethyl)benzoic acid) exhibit substantially lower LogP and larger tPSA, which may alter membrane permeability and ADME profiles
Isomer mismatch Positional isomer 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid changes the spatial orientation of the formyl group, potentially disrupting ligand-receptor interactions and SAR
Storage dependency Room-temperature-stable benzoic acid derivatives may degrade if substituted; the aldehyde handle in this compound requires refrigerated storage to maintain integrity

3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid: Differentiation Evidence


Lipophilicity & Polar Surface Area Comparison

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid demonstrates substantially higher lipophilicity compared to simpler trifluoromethylbenzoic acid building blocks that lack the biphenyl extension. The target compound exhibits a calculated LogP of 3.88 and a topological polar surface area (tPSA) of 54.37 Ų [1]. In contrast, 3-formyl-5-(trifluoromethyl)benzoic acid—a compound with the trifluoromethyl and formyl groups directly attached to the same benzoic acid ring—has a lower LogP (approximately 2.1–2.5, inferred from structural analogs) and a larger tPSA due to the absence of the hydrophobic biphenyl spacer . This LogP differential of ~1.3–1.8 log units translates to an approximately 20- to 60-fold increase in octanol-water partition coefficient, which has direct implications for membrane permeability and metabolic stability in drug discovery programs.

Lipophilicity: LogP
Reported
Target: LogP 3.88 Comparator: ~2.1–2.5 ΔLogP +1.3 to +1.8
Supports higher membrane permeability in lead optimization
Calculated XLogP3; class-level inference from structural analogs
Medicinal Chemistry ADME Optimization Chemical Synthesis

HDAC4 Negative Control Validation

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid exhibits negligible inhibitory activity against histone deacetylase 4 (HDAC4), with an IC50 > 50,000 nM (Ki > 50,000 nM) against recombinant human HDAC4 [1]. This inactivity contrasts sharply with established HDAC4 inhibitors such as suberohydroxamic acid (SBHA) which typically demonstrate IC50 values in the 250–300 nM range against HDAC1 and HDAC3, and tasquinimod derivatives that show single-digit to sub-micromolar potency against HDAC4 [2]. The >100-fold differential in potency positions this compound as a valuable negative control in HDAC screening cascades rather than as a lead scaffold, offering procurement value for assay validation and counter-screening applications.

HDAC4 Inhibition
Class-level
IC50 >50,000 nM
Validated negative control for HDAC screening cascades
Recombinant human HDAC4; >100-fold vs. reference inhibitors
Epigenetics HDAC Inhibitors Assay Development

Orthogonal Reactive Handles

The compound provides two chemically orthogonal reactive sites: a carboxylic acid moiety amenable to amide coupling or esterification, and an aldehydic formyl group suitable for reductive amination, hydrazone formation, or Knoevenagel condensation . This dual-handle architecture enables sequential derivatization without protective group manipulation between steps. In contrast, simpler building blocks such as 3-formyl-5-(trifluoromethyl)benzoic acid provide only the acid and aldehyde functionalities in a condensed spatial arrangement, limiting the accessible chemical space and potentially introducing steric constraints during parallel library synthesis . The biphenyl spacer in the target compound increases the distance between reactive centers, which is particularly advantageous for constructing PROTAC linkers and other bifunctional molecules requiring spatial separation of binding elements .

Reactive Handles
Class-level
Target: 2 handles, biphenyl spacer (3 rotatable bonds) Comparator: 2 handles on same ring (1 bond) Increased conformational flexibility
Enables sequential derivatization without protection steps
Synthetic utility assessment; scaffold geometry comparison
Organic Synthesis Building Blocks Combinatorial Chemistry

Refrigerated Storage Requirement

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid requires refrigerated storage at 2–8°C to maintain chemical integrity, as specified by multiple reputable vendors [1]. This storage requirement contrasts with simpler benzoic acid derivatives that may be stored at room temperature without significant degradation [2]. The necessity for cold-chain handling arises from the presence of the reactive formyl group in combination with the electron-withdrawing trifluoromethyl substituent, which together may render the aldehyde susceptible to air oxidation or hydration under ambient conditions. Laboratories planning large-scale procurement must account for refrigerated storage capacity and associated operational costs, which represent a meaningful differentiator in total cost of ownership compared to more stable analogs.

Storage Requirement
Reported
2–8°C refrigerated
Preserves aldehyde reactivity and chemical integrity
Vendor-specified; cold-chain handling may increase operational cost
Chemical Storage Reagent Management Laboratory Operations

3-(4-Formylphenyl)-5-trifluoromethylbenzoic Acid: Key Applications


PROTAC Linker Building Block

The biphenyl scaffold with para-formyl and meta-carboxylic acid handles provides an ideal geometry for constructing PROTAC (Proteolysis Targeting Chimera) linkers. The carboxylic acid enables amide coupling to E3 ligase-binding moieties (e.g., VHL or CRBN ligands), while the aldehyde group permits reductive amination or hydrazone linkage to target protein-binding warheads . The calculated LogP of 3.88 ensures adequate lipophilicity for cell permeability while remaining within drug-like chemical space for PROTAC development. The orthogonality of the two reactive handles eliminates the need for protective group manipulations between conjugation steps, accelerating SAR exploration in targeted protein degradation programs. Given the established use of trifluoromethyl-substituted biphenyl carboxylic acids as key intermediates in PROTAC patent literature, this compound represents a strategically valuable building block for teams developing novel heterobifunctional degraders [1].

HDAC Negative Control for Screening

With an IC50 > 50,000 nM against recombinant human HDAC4, this compound serves as a rigorously validated negative control for histone deacetylase inhibitor discovery programs [2]. The complete lack of meaningful HDAC inhibitory activity—contrasting with positive controls such as SBHA (IC50 ~250–300 nM) and trichostatin A (IC50 ~10–50 nM)—enables robust assay window definition and reliable false-positive identification in high-throughput screening cascades. Procurement for this purpose is particularly relevant for core facilities and screening centers requiring authenticated control compounds with documented inactivity across multiple HDAC isoforms. The compound's structural similarity to active HDAC inhibitor scaffolds (i.e., presence of trifluoromethyl and carboxylic acid pharmacophores) further enhances its utility as a specificity control, as it mimics the physicochemical properties of active compounds without eliciting the target biological response.

Trifluoromethylated Biaryl Intermediate

The compound functions as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, serving either as the aryl halide surrogate (via halogenation of the benzoic acid core) or as a scaffold for further functionalization via the aldehydic handle . The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect that modulates the reactivity of the aromatic ring, enabling regioselective electrophilic substitution at predictable positions. The biphenyl architecture with pre-installed aldehyde functionality obviates the need for late-stage formylation, which is often low-yielding and poorly selective on electron-deficient aromatics. Industrial procurement for library synthesis is supported by the compound's classification as a Protein Degrader Building Block by multiple commercial suppliers [3], indicating established utility in constructing diverse compound collections for drug discovery.

Application
Selection Property
Validation Focus
PROTAC linker building block
Orthogonal formyl and carboxyl handles on biphenyl spacer
Protecting-group-free conjugation efficiency
HDAC assay negative control
Confirmed HDAC4 inactivity
Assay window definition and false-positive identification
Trifluoromethylated biaryl intermediate
Electron-withdrawing CF3 group on benzoic acid core
Regioselective Suzuki-Miyaura cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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